molecular formula C19H22BrN3O2S B5193067 1-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine;hydrobromide

1-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine;hydrobromide

Cat. No.: B5193067
M. Wt: 436.4 g/mol
InChI Key: YMTYBFRAILSMRO-UHFFFAOYSA-N
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Description

1-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine;hydrobromide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring, a dimethoxyphenyl group, and a dimethylbenzene moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 1-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine;hydrobromide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved through a cyclization reaction involving a suitable thioamide and a halogenated ketone.

    Introduction of the dimethoxyphenyl group: This step involves the coupling of the thiazole intermediate with a dimethoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the dimethylbenzene moiety: This can be accomplished through a nucleophilic substitution reaction, where the thiazole-dimethoxyphenyl intermediate reacts with a dimethylbenzene derivative.

    Formation of the hydrobromide salt: The final step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogenating agents, nucleophiles, and electrophiles.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, can be used to introduce additional functional groups or modify existing ones.

Scientific Research Applications

    Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in the development of new materials and catalysts.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for further investigation as a therapeutic agent.

    Medicine: Preliminary studies suggest that the compound may possess pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activity. Further research is needed to fully understand its therapeutic potential.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers, coatings, or electronic devices.

Mechanism of Action

The mechanism of action of 1-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: The compound’s structure allows it to interact with specific enzymes or receptors, modulating their activity and leading to downstream effects.

    Inhibition of specific pathways: The compound may inhibit key pathways involved in disease processes, such as inflammation or cell proliferation, thereby exerting therapeutic effects.

    Induction of cellular responses: The compound may induce specific cellular responses, such as apoptosis or autophagy, contributing to its potential therapeutic activity.

Comparison with Similar Compounds

1-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine;hydrobromide can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S.BrH/c1-22(2)15-8-6-14(7-9-15)20-19-21-16(12-25-19)13-5-10-17(23-3)18(11-13)24-4;/h5-12H,1-4H3,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTYBFRAILSMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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